Optical Rotation Differentiates Unsevine from Ungerine Despite Shared Plant Origin
Unsevine exhibits a specific optical rotation of [α]D +168° (c in chloroform) , which is markedly distinct from the closely related co-metabolite ungerine, which displays [α]D +103° (c in MeOH) [1]. This 65-unit difference in specific rotation, measured under comparable conditions for free bases, provides a clear analytical fingerprint for identity verification and enantiomeric purity assessment. In procurement contexts where chiral integrity is critical for biological activity, this parameter enables unambiguous differentiation between the two alkaloids, which are frequently co-isolated from Ungernia species.
| Evidence Dimension | Specific optical rotation ([α]D) of free base alkaloids |
|---|---|
| Target Compound Data | [α]D +168° (chloroform) |
| Comparator Or Baseline | Ungerine: [α]D +103° (MeOH) |
| Quantified Difference | Δ[α]D = 65° (unsevine > ungerine; note: different solvents may influence absolute comparison) |
| Conditions | Polarimetry; free base form; solvent specified for each compound |
Why This Matters
Optical rotation serves as a critical identity and purity check for chiral natural products, ensuring the correct enantiomer is procured and that biological activity is attributed to the intended stereoisomer.
- [1] ChemicalBook. (n.d.). UNGERINE Product Information. View Source
